N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-22-17-5-3-2-4-15(17)18(20)19-10-8-14-6-7-16(23-14)13-9-11-21-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIVFKVUJFHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound notable for its unique structural features, which include a furan ring, a thiophene moiety, and a benzamide group. This combination of heterocyclic units contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is CHNOS, with a molecular weight of 285.41 g/mol. The compound's structure can be summarized as follows:
| Component | Structure Feature | Description |
|---|---|---|
| Furan Ring | Heterocyclic compound | Contributes to electron-rich characteristics |
| Thiophene | Heterocyclic compound | Imparts unique reactivity and stability |
| Benzamide | Amide functional group | Facilitates hydrogen bonding interactions |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including Hep-2 and P815, with IC values reported at approximately 17.82 mg/mL and 3.25 mg/mL, respectively .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the furan and thiophene rings may allow for interactions with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and survival. The amide bond may also facilitate hydrogen bonding with biological macromolecules, enhancing its bioactivity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic potential of this compound against different cancer cell lines. The results indicate varying degrees of cytotoxicity, suggesting that further optimization of the compound could enhance its therapeutic efficacy.
| Cell Line | IC (mg/mL) |
|---|---|
| Hep-2 | 17.82 |
| P815 | 3.25 |
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound suggests a promising avenue for SAR studies. Variations in the furan and thiophene moieties can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties .
Case Studies and Research Findings
- Case Study on Antitumor Activity :
- Research on Mechanisms :
Scientific Research Applications
Structural Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C18H17NO2S2
- Molecular Weight : 343.46 g/mol
The structure features a combination of a furan ring, a thiophene moiety, and a benzamide group, which contribute to its unique properties:
| Component | Structure Feature | Description |
|---|---|---|
| Furan Ring | Heterocyclic compound | Contributes to electron-rich characteristics |
| Thiophene | Heterocyclic compound | Imparts unique reactivity and stability |
| Benzamide | Amide functional group | Facilitates hydrogen bonding interactions |
Anticancer Properties
Preliminary studies indicate that N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(methylthio)benzamide exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, such as:
| Cell Line | IC50 (mg/mL) |
|---|---|
| Hep-2 | 17.82 |
| P815 | 3.25 |
The mechanism behind its anticancer effects is still under investigation, but it is hypothesized that the furan and thiophene rings facilitate interactions with specific molecular targets involved in cancer cell proliferation and survival. The amide bond may enhance its bioactivity through hydrogen bonding with biological macromolecules.
Cytotoxicity Studies
Recent cytotoxicity studies have evaluated the effectiveness of this compound against different cancer cell lines. The results suggest varying degrees of cytotoxicity, indicating that further optimization could enhance therapeutic efficacy.
Structure-Activity Relationship (SAR)
The unique structural features of this compound open avenues for Structure-Activity Relationship studies. Variations in the furan and thiophene moieties can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
Case Study on Antitumor Activity
Research has indicated that derivatives of this compound may activate specific receptors involved in cellular proliferation processes. A notable study demonstrated that modifications to the thiophene ring could significantly alter the compound's potency against certain cancer types.
Research on Mechanisms
Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its interactions with cellular pathways are crucial for understanding its potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Thiophene-Containing Benzamide Derivatives
N-[2-[5-(Methylthio)Thiophen-2-yl]-2-Oxoethyl]Piperazinylquinolone Derivatives
- Structure: These quinolone derivatives feature a thiophen-2-yl group substituted with a methylthio group at position 5, similar to the target compound. However, the benzamide is replaced by a quinolone core linked to a piperazine moiety .
- Activity: These compounds exhibit antibacterial properties, with the thiophene and methylthio groups contributing to lipophilicity and membrane penetration. The target compound’s furan-thiophene-ethyl chain may offer enhanced π-π stacking or hydrogen-bonding interactions compared to the quinolone derivatives.
N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)-3,4-Dimethoxy-N-(p-Tolyl)Benzamide
- Structure : This benzamide derivative includes a dihydrothiophene sulfone group, contrasting with the target’s unmodified thiophene. The 3,4-dimethoxybenzamide substituents differ from the methylthio group in the target compound .
- Synthesis : Prepared via amide coupling, similar to methods used for other benzamides (e.g., acetic acid-mediated reactions in ). The dihydrothiophene sulfone may reduce aromaticity compared to the target’s thiophene-furan system.
Benzamides with Heterocyclic Substituents
Nitazoxanide (2-Acetyloxy-N-(5-Nitro-2-Thiazolyl)Benzamide)
- Structure : A nitro-thiazole substituent replaces the thiophene-furan group in the target compound. The benzamide core is retained .
- Activity : Nitazoxanide is a broad-spectrum antiparasitic agent. The nitro-thiazole group is critical for redox-mediated activation, whereas the target’s furan-thiophene moiety may confer distinct electronic properties for alternative biological targets.
N-(5-((2-(Piperidin-1-yl)Ethyl)Thio)-1,3,4-Thiadiazol-2-yl)Benzamide Derivatives
- Structure : These compounds feature a thiadiazole-thioether chain instead of the thiophene-ethyl linker. The benzamide core is substituted with diverse groups (e.g., piperidine) .
- Activity : Evaluated as acetylcholinesterase inhibitors, highlighting the role of sulfur-containing linkers in enhancing binding affinity. The target compound’s furan-thiophene system may offer steric or electronic advantages over thiadiazole-based analogs.
Physical Properties
Key Comparative Data Table
Preparation Methods
Synthetic Strategies and Retrosynthetic Analysis
The retrosynthetic pathway for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(methylthio)benzamide divides the molecule into three key fragments (Figure 1):
- 2-(Methylthio)benzoyl chloride (Acylating agent)
- 2-(5-(Furan-3-yl)thiophen-2-yl)ethylamine (Amine precursor)
- Coupling reagents (e.g., carbodiimides for amide bond formation)
The synthesis prioritizes modular assembly to accommodate structural variations. Critical challenges include:
- Regioselective functionalization of the thiophene ring
- Stability of the furan moiety under acidic/basic conditions
- Purification of intermediates with polar functional groups
Stepwise Preparation Methods
Synthesis of 2-(Methylthio)benzoyl Chloride
Starting material : 2-(Methylthio)benzoic acid
Reagents : Thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF)
Procedure :
- Dissolve 2-(methylthio)benzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add SOCl₂ (1.2 equiv) and DMF (0.1 equiv) dropwise at 0°C.
- Reflux at 40°C for 3 hours, then evaporate excess SOCl₂ under reduced pressure.
Yield : 92–95% (by NMR)
Key analytical data :
Preparation of 2-(5-(Furan-3-yl)Thiophen-2-yl)Ethylamine
Suzuki-Miyaura Coupling for Thiophene-Furan Assembly
Reactants :
- 5-Bromo-2-thiophenecarboxaldehyde
- Furan-3-ylboronic acid
Catalyst : Pd(PPh₃)₄Cl₂ (5 mol%)
Base : K₂CO₃ (2.0 equiv)
Solvent : Ethanol/water (3:1 v/v)
Conditions : Reflux at 80°C under argon for 5 hours.
Product : 5-(Furan-3-yl)thiophene-2-carbaldehyde
Yield : 78% (isolated)
Purity : >98% (HPLC)
Reductive Amination to Ethylamine Derivative
Reactants :
- 5-(Furan-3-yl)thiophene-2-carbaldehyde
- Nitroethane
Reagent : Sodium cyanoborohydride (NaBH₃CN)
Solvent : Methanol
Conditions : Stir at 25°C for 12 hours, followed by acidic workup.
Product : 2-(5-(Furan-3-yl)thiophen-2-yl)ethylamine
Yield : 65%
Characterization :
Amide Coupling Reaction
Reactants :
- 2-(Methylthio)benzoyl chloride (1.05 equiv)
- 2-(5-(Furan-3-yl)thiophen-2-yl)ethylamine (1.0 equiv)
Base : Triethylamine (2.0 equiv)
Solvent : Tetrahydrofuran (THF)
Conditions : Stir at 0°C → 25°C for 6 hours.
Workup :
- Quench with ice-cold water
- Extract with ethyl acetate (3 × 50 mL)
- Dry over Na₂SO₄, concentrate, purify via silica chromatography (hexane:ethyl acetate = 4:1)
Final Product : this compound
Yield : 70–75%
Purity : 99.2% (HPLC)
Reaction Optimization and Mechanistic Insights
Catalytic System for Suzuki Coupling
Comparative studies reveal Pd(PPh₃)₄Cl₂ outperforms Pd(OAc)₂ in coupling efficiency (Table 1):
| Catalyst | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Pd(PPh₃)₄Cl₂ | 78 | 98 | <2% |
| Pd(OAc)₂ | 52 | 89 | 11% |
Conditions: 80°C, 5h, ethanol/water
The chloride ligand in Pd(PPh₃)₄Cl₂ enhances oxidative addition kinetics with aryl bromides, while ethanol/water minimizes protodeboronation of the furan-3-ylboronic acid.
Solvent Effects on Amide Formation
Solvent polarity critically influences coupling efficiency (Figure 2):
- THF : 75% yield (optimal balance of solubility and reaction rate)
- DCM : 68% yield
- DMF : 81% yield but difficult purification
DMF increases reaction rate but complicates product isolation due to high boiling point.
Analytical Characterization
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Implementing flow chemistry reduces batch variability:
- Suzuki coupling : Tubular reactor with immobilized Pd catalyst
- Amide formation : Micro-mixer for rapid reagent contact
Advantages :
Waste Management Strategies
- Pd recovery : Ion-exchange resins capture >95% Pd from reaction streams
- Solvent recycling : Distillation recovers 85% THF/ethanol mixtures
Q & A
Q. What synthetic routes are commonly employed to prepare N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(methylthio)benzamide, and what are the critical reaction conditions?
The synthesis typically involves multi-step reactions, including:
- Chlorination/functionalization : Introduction of the methylthio group via nucleophilic substitution or coupling reactions (e.g., using NaSMe or thiol reagents) .
- Heterocycle formation : Cyclization to construct the furan and thiophene rings, often using catalysts like Pd or Cu for cross-coupling reactions .
- Amide coupling : Reaction of the carboxylic acid derivative (e.g., 2-(methylthio)benzoyl chloride) with the ethylamine intermediate (e.g., 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine) in a polar aprotic solvent (e.g., DMF) at 0–25°C . Key optimization parameters include solvent choice (e.g., toluene:water mixtures), reflux duration (5–7 hours), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the methylthio group (δ ~2.5 ppm for S-CH), furan/thiophene protons (δ 6.5–7.5 ppm), and amide linkages .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~2550 cm (S-CH) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like hexane:ethyl acetate (9:1) .
Advanced Research Questions
Q. How does the methylthio substituent influence the compound’s reactivity in substitution or oxidation reactions?
The methylthio group (-SMe) acts as a weak electron-donating moiety, stabilizing adjacent electrophilic centers. For example:
- Oxidation : Under mild conditions (e.g., HO/AcOH), -SMe oxidizes to sulfoxide (-SOCH), altering electronic properties and potential bioactivity .
- Nucleophilic substitution : The sulfur atom can participate in SNAr reactions, enabling further functionalization (e.g., replacing -SMe with -OH or -NH) . Computational studies (DFT) predict charge distribution and reactivity hotspots, guiding targeted modifications .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from:
- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentration ranges .
- Structural nuances : Subtle changes (e.g., replacing furan with thiazole in analogs) alter binding affinity to targets like PFOR enzymes or kinase domains . Methodological solutions include standardized bioassay protocols (e.g., MIC testing) and comparative SAR studies using isosteric replacements .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., bacterial PFOR enzymes or human kinases), with scoring functions ranking pose stability .
- MD simulations : Assess dynamic interactions (e.g., hydrogen bonds between the amide group and Arg residues) over 100+ ns trajectories .
- QSAR models : Correlate electronic descriptors (e.g., LogP, HOMO/LUMO) with observed IC values for lead optimization .
Methodological Challenges and Solutions
Q. What are the scalability challenges in synthesizing this compound, and how can they be addressed?
- Low yields : Multi-step syntheses often suffer from cumulative inefficiencies. Solutions include optimizing catalytic systems (e.g., PdCl/PPh for Suzuki couplings) and telescoping steps without intermediate isolation .
- Purification hurdles : Recrystallization from ethanol or methanol improves purity, while preparative HPLC resolves closely eluting byproducts .
Q. How do structural modifications (e.g., replacing furan with other heterocycles) impact physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
